molecular formula C21H20FN3OS B2581689 3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide CAS No. 1208449-26-6

3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide

Cat. No. B2581689
CAS RN: 1208449-26-6
M. Wt: 381.47
InChI Key: KKMSYDWAPIMAGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H20FN3OS. Unfortunately, specific details about the arrangement of these atoms (i.e., the compound’s 3D structure) are not available in the search results.

Scientific Research Applications

Anticancer Activity

Novel fluoro-substituted compounds have shown promising anticancer activities against various human cancer cell lines. For instance, derivatives synthesized from the fluoro-substituted benzo[b]pyran framework exhibited significant anticancer activity at low concentrations against lung, breast, and CNS cancer cells, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, sulfonamide compounds acting as selective inhibitors of human carbonic anhydrase isoenzymes IX and XII have been identified as potential anticancer drug candidates, highlighting the relevance of fluoro-substituted compounds in targeted cancer therapy (Gul et al., 2018).

Antidepressant Activity

Research into the antidepressant properties of fluoro-substituted compounds has led to the identification of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrating significant antidepressant effects. These effects were observed in behavioral tests, such as reduced immobility time in force swimming and tail suspension tests, suggesting the therapeutic potential of these compounds as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Fluoro-substituted compounds have also been explored for their antimicrobial efficacy. Novel syntheses have led to the development of compounds with significant antibacterial activity against a range of bacterial strains. For example, some pyrazole acyl thiourea derivatives showed promising antibacterial properties, indicative of the potential of fluoro-substituted compounds in addressing antibiotic resistance challenges (Wu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s important to note that the mechanism of action can vary greatly depending on the specific biological or chemical context in which the compound is used .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-15-9-11-17(12-10-15)27-14-13-20(26)23-21-18-7-4-8-19(18)24-25(21)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMSYDWAPIMAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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